molecular formula C23H25BrN2O B14919732 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B14919732
M. Wt: 425.4 g/mol
InChI Key: DKHXUXAESZMWKC-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a brominated methoxyphenyl group and a naphthalenylmethyl group attached to a piperazine ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C23H25BrN2O/c1-27-23-10-9-21(24)15-20(23)17-26-13-11-25(12-14-26)16-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15H,11-14,16-17H2,1H3

InChI Key

DKHXUXAESZMWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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